3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
Description
The compound 3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one (CAS: 2309706-99-6) is a heterocyclic organic molecule with the molecular formula C₁₇H₁₇FN₂O and a molecular weight of 284.33 g/mol . Its structure comprises a pyrrolo[3,4-b]pyridine core fused with a propan-1-one linker and a 3-fluoro-4-methylphenyl substituent.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-4-5-13(9-15(12)18)6-7-17(21)20-10-14-3-2-8-19-16(14)11-20/h2-5,8-9H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIOCZNPIGCATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one , identified by its CAS number 2176069-39-7 , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fluorinated aromatic ring and a pyrrolopyridine moiety. Its molecular formula is with a molecular weight of 256.27 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13FN2O |
| Molecular Weight | 256.27 g/mol |
| CAS Number | 2176069-39-7 |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, which may include enzymes or receptors involved in various signaling pathways. The precise mechanism remains under investigation, but it is hypothesized that the compound may act as an inhibitor of certain kinases or other proteins involved in disease processes.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Antitumor Activity : Many pyrrolopyridine derivatives have been studied for their anticancer properties. The potential for this compound to inhibit tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis is an area of ongoing research.
- Kinase Inhibition : As highlighted in various studies, similar compounds have shown efficacy as kinase inhibitors. For instance, studies on related pyrrolopyridine compounds indicate their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression and metastasis .
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
- Antiproliferative Effects : A study demonstrated that pyrrolopyridines could effectively inhibit the growth of cancer cell lines through apoptosis induction. The exact IC50 values for this compound are yet to be determined but are expected to be in the micromolar range based on similar compounds .
- Selectivity Profiles : Research on analogous compounds has shown varying degrees of selectivity towards different kinases. For example, certain derivatives exhibited high selectivity for EGFR (Epidermal Growth Factor Receptor) with IC50 values in the sub-micromolar range . Further studies are needed to establish the selectivity profile for this specific compound.
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated potential therapeutic effects against specific cancers. However, detailed pharmacokinetic and toxicity profiles remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (3-chloro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | Chlorinated aromatic ring | Moderate kinase inhibition |
| (3-bromo-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | Brominated aromatic ring | Antitumor activity |
| (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | Fluorinated aromatic ring | Potentially high selectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related heterocycles (Table 1).
Table 1: Comparison of Structural and Functional Analogues
Key Observations
Structural Diversity :
- The target compound shares the pyrrolo[3,4-b]pyridine core with T-518 (HDAC6 inhibitor) and 7-hydroxy-6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridin-5-one. However, substituents dictate functional specialization:
- T-518 includes a difluoromethyl-oxadiazole group, enhancing selectivity for HDAC6 over other HDAC isoforms .
- The 3-fluoro-4-methylphenyl group in the target compound may optimize pharmacokinetics compared to simpler analogs like 3-{5,7-dioxo...}propanoic acid .
Biological Activity: T-518 demonstrates therapeutic efficacy in tauopathy models via HDAC6 inhibition, reducing pathological tau aggregation . The target compound’s propan-1-one linker and aryl substituent suggest similar epigenetic targets, though explicit data are unavailable. The chromeno-pyrazolopyridine-thienopyrimidine hybrid (–4) exhibits theoretical anticancer activity due to dual pharmacophores (coumarin and pyrazolopyridine), but synthetic yields (75%) and catalytic conditions (FeCl₃-SiO₂) differ significantly from the target compound’s undefined synthesis .
Synthetic Challenges: Pyrrolo[3,4-b]pyridine derivatives often require multi-step syntheses. For example, T-518 involves cyclohexylamine coupling to a pyrrolopyridine intermediate , whereas the chromeno-pyrazolopyridine hybrid uses FeCl₃-SiO₂-catalyzed cyclization . The target compound’s synthesis remains undocumented in the provided evidence.
Pharmacological Potential: Bcl-xL inhibitors () highlight the therapeutic relevance of fused nitrogen heterocycles in oncology. The target compound’s pyrrolopyridine scaffold may similarly engage apoptosis pathways but requires validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one, and what are their critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling of fluorinated aromatic precursors (e.g., 3-fluoro-4-methylphenyl derivatives) with pyrrolo[3,4-b]pyridine scaffolds via nucleophilic substitution or Suzuki-Miyaura cross-coupling (palladium catalysis) .
- Step 2 : Ketone formation via Friedel-Crafts acylation or Grignard reactions under inert atmospheres .
- Critical Parameters : Temperature control (reflux conditions for 25–30 hours in xylene ), solvent choice (DMF or THF for solubility), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling ).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the fluorophenyl and pyrrolopyridine moieties, with attention to splitting patterns from fluorine coupling .
- Mass Spectrometry : HRMS for exact mass confirmation, particularly to distinguish isotopic patterns from fluorine (¹⁹F) and chlorine (if present) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond lengths (e.g., mean σ(C–C) = 0.003 Å, R factor < 0.05 as in related pyrrolo-pyridines ).
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates, with IC₅₀ determination via dose-response curves.
- Cellular assays : Cytotoxicity profiling (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines, comparing fluorinated vs. non-fluorinated analogs .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., temperature, stoichiometry) to maximize yield, as demonstrated in flow-chemistry protocols for similar heterocycles .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures to remove byproducts .
- In-line Analytics : Use of LC-MS or inline IR to monitor reaction progress and intermediate stability .
Q. How can computational modeling aid in understanding its molecular interactions and stability?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability of the pyrrolo-pyridine core in aqueous vs. lipid environments .
- Docking Studies : Virtual screening against protein databases (e.g., PDB) to identify potential binding pockets .
Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Orthogonal Validation : Combine XRD (to resolve crystal packing effects ) with solid-state NMR to reconcile solution vs. solid-phase data .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and rule out dynamic effects (e.g., rotameric equilibria) .
Q. What methods are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematic substitution at the 3-fluoro-4-methylphenyl group (e.g., replacing F with Cl or CF₃) and pyrrolo-pyridine N-functionalization .
- Pharmacophore Mapping : 3D-QSAR models to correlate substituent electronegativity with bioactivity .
Q. What approaches mitigate decomposition during synthesis and storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
